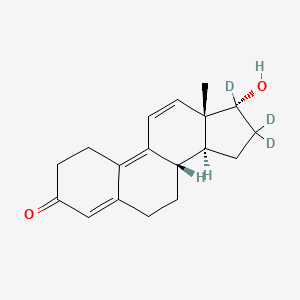

17Alpha-Trenbolone-d3

描述

属性

CAS 编号 |

2026643-10-5 |

|---|---|

分子式 |

C18H22O2 |

分子量 |

273.4 g/mol |

IUPAC 名称 |

(8S,13S,14S,17R)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,14,15-hexahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17-,18+/m1/s1/i7D2,17D |

InChI 键 |

MEHHPFQKXOUFFV-FUWQJQCXSA-N |

手性 SMILES |

[2H][C@@]1([C@]2(C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]2CC1([2H])[2H])C)O |

规范 SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 17alpha Trenbolone D3

General Strategies for Site-Specific Deuterium (B1214612) Incorporation in Steroid Scaffolds

The introduction of deuterium at specific sites within a steroid's complex ring structure presents considerable synthetic challenges due to the limited number of functional groups that can facilitate this labeling. arkat-usa.org The most common reactive sites on a steroid framework are carbon-carbon double bonds and hydroxyl groups. arkat-usa.org

Deuterium Exchange Methods

Hydrogen-deuterium exchange (HDX) reactions are a fundamental approach for introducing deuterium into organic molecules. mdpi.comnih.gov These reactions can be catalyzed by acids or bases, often involving keto-enol tautomerism to exchange protons on carbons adjacent to a carbonyl group. mdpi.comnih.gov For instance, base-catalyzed HDX using reagents like sodium deuteroxide (NaOD) in deuterated methanol (B129727) (MeOD) can effectively label these active methylene (B1212753) positions. nih.govnih.gov The use of D2O as a deuterium source is also a common and economical strategy. researchgate.netnih.gov Superacid catalysts have also been shown to facilitate the α-deuteration of ketones with D2O. rsc.org

Reductive Deuteration Pathways (e.g., using NaBD4)

Reductive deuteration offers another powerful method for site-specific deuterium incorporation. Sodium borodeuteride (NaBD4) is a widely used reagent for this purpose, capable of reducing carbonyl groups to hydroxyl groups while introducing a deuterium atom. nih.govresearchgate.netpearson.com This technique is often used in combination with other methods to achieve multi-deuteration. For example, a steroid can first undergo hydrogen-deuterium exchange to label positions near a ketone, followed by reductive deuteration of that ketone with NaBD4 to introduce another deuterium atom at a different position. nih.govnih.gov

Catalytic Deuteration Approaches

Catalytic methods provide a means for introducing deuterium across double bonds or at other specific sites. arkat-usa.orgnih.gov Catalytic addition of deuterium gas (D2) can reduce carbon-carbon double bonds, though it may lack regioselectivity if multiple double bonds are present. arkat-usa.org Homogeneous catalytic hydrogenation and deuteration have been explored for steroids. nih.gov More recent advancements include photocatalytic methods that enable site-selective C-H bond activation and exchange with deuterium gas. researchgate.net

Targeted Synthesis of 17Alpha-Trenbolone-d3 and Related Deuterated Trenbolone (B1683226) Isomers

The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is a specialized process likely performed by chemical synthesis companies. clearsynth.comevitachem.com However, general principles of steroid deuteration can be applied to hypothesize a synthetic route. For example, a precursor to trenbolone could be subjected to a combination of the methods described above to introduce deuterium atoms at the desired positions. The synthesis of related deuterated trenbolone isomers, such as d5-trenbolone, has been mentioned in the context of metabolism studies. nih.govacs.org Additionally, the synthesis of radiolabeled 17α-[4-(14)C]trenbolone has been achieved in a multi-step process starting from 17α-[4-(14)C]estradiol. nih.gov

Chemical Derivatization Techniques for Enhanced Analytical Characterization of Trenbolone Analogs

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of steroids, but it often requires chemical derivatization to improve the volatility and thermal stability of the analytes. waters.comnih.gov For trenbolone and its isomers, which have a complex conjugated system, derivatization is particularly important for achieving stable and reproducible results. nih.govrsc.org

Silylation with N-methyl-N-(trimethylsilyl)trifluoro-acetamide (MSTFA) and Iodine Catalyst

A common derivatization technique for trenbolone and its metabolites is silylation, which involves replacing active hydrogens on hydroxyl and ketone groups with a trimethylsilyl (B98337) (TMS) group. fu-berlin.deuu.nl A particularly effective reagent for this is N-methyl-N-(trimethylsilyl)trifluoro-acetamide (MSTFA), often used with a catalyst like iodine (I2). nih.govrsc.orgwashington.edu The MSTFA-I2 reagent has been shown to produce specific and sensitive mass spectra for trenbolone isomers, allowing for their differentiation. nih.govrsc.org This method is based on the silylation of the oxygenated functions at the 3- and 17-positions. nih.govrsc.org The use of an iodine catalyst has been found to improve the silylation of the C-17 carbonyl group of trendione (B1210584). washington.edu The combination of MSTFA with other catalysts, such as ammonium (B1175870) iodide (NH4I) and ethanethiol, is also frequently used for the derivatization of anabolic steroids for GC-MS analysis. uu.nlsci-hub.se

Other Derivatization Strategies for Steroid Analysis

The analysis of steroids, including 17α-Trenbolone-d3, often necessitates derivatization to enhance their analytical properties for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov Derivatization is a chemical modification process that converts the analyte into a product with improved volatility, thermal stability, chromatographic separation, or detectability. nih.govtandfonline.com

For GC-MS analysis, derivatization is frequently a prerequisite due to the low volatility and thermal instability of many steroids in their native form. tandfonline.com The primary goal is to create derivatives that are more amenable to the high temperatures used in the gas chromatograph. nih.gov In contrast, derivatization is not always mandatory for LC-MS but can be employed to significantly improve the ionization efficiency of the steroid, leading to enhanced sensitivity. nih.govtandfonline.com

A variety of derivatization strategies are employed for steroid analysis, with the choice of reagent and method dependent on the specific functional groups present in the steroid molecule (e.g., hydroxyl, keto groups) and the analytical technique being used. nih.govtandfonline.com

Silylation: A Common Approach for Hydroxyl Groups

Silylation is one of the most widely used derivatization techniques for steroids containing hydroxyl groups. tandfonline.com This reaction involves the replacement of the active proton in the hydroxyl group with an alkylsilyl group, typically a trimethylsilyl (TMS) group. tandfonline.com This process effectively masks the polar hydroxyl group, thereby increasing the volatility and thermal stability of the steroid derivative. tandfonline.com

Several silylating reagents are available, each with different reactivities and applications. Common reagents include:

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) mdpi.comgcms.cz

N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) acs.org

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) acs.org

The reaction conditions for silylation, such as temperature and time, can be optimized to ensure complete derivatization. mdpi.com For instance, studies have shown that heating at 80°C for 10 minutes can be sufficient for the preparation of TMS derivatives of some steroids. mdpi.com Microwave-accelerated derivatization (MAD) has also been explored as a technique to significantly reduce derivatization times, with reactions sometimes completed in as little as one minute. acs.org

For the analysis of trenbolone, a specific derivatization protocol using MSTFA with iodine as a catalyst has been developed. gcms.cz This method is effective for creating derivatives suitable for GC-MS/MS analysis. gcms.cz

Enolization-Silylation for Keto Groups

Steroids containing keto groups can also be derivatized via silylation after an initial enolization step. theses.cz The ketone is first converted to its enol tautomer, which possesses a hydroxyl group that can then be silylated. theses.cz Reagent mixtures such as MSTFA/NH4I/DTT (dithiothreitol) are commonly used to facilitate the silylation of even enol groups, leading to an increase in the intensity of the molecular ion in mass spectrometry and thus higher sensitivity. mdpi.com

Derivatization for Enhanced LC-MS Detection

In LC-MS, derivatization aims to introduce a chemical moiety that improves the ionization of the steroid, making it more readily detectable by the mass spectrometer. nih.gov For example, reagents can be used to introduce a group that is easily protonated or deprotonated, enhancing the signal in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

One such strategy involves the use of O-[ (3-pyridyl)methyl]hydroxylamine for the derivatization of steroid hormones. google.com This reagent reacts with keto groups to form an oxime derivative containing a basic pyridine (B92270) nitrogen, which can be readily protonated, leading to improved sensitivity in LC-MS/MS analysis. google.com

Solid-Phase Analytical Derivatization (SPAD)

A more recent development in derivatization is solid-phase analytical derivatization (SPAD). mdpi.comnih.gov This technique combines sample clean-up and preconcentration with the derivatization step. mdpi.comnih.gov In SPAD, the analyte is first retained on a solid-phase extraction (SPE) cartridge, and then the derivatization reagent is passed through the cartridge to carry out the reaction on the solid support. mdpi.comnih.gov This approach can offer advantages such as reduced sample handling, shorter derivatization times, and high efficiency. nih.gov A novel SPAD method for the preparation of trimethylsilyl (TMS) derivatives of steroid hormones for GC-MS/MS determination has been developed and successfully applied. mdpi.comnih.gov

The following table summarizes common derivatization strategies for steroid analysis:

| Derivatization Strategy | Target Functional Group(s) | Common Reagents | Analytical Technique | Purpose |

| Silylation | Hydroxyl | MSTFA, BSTFA, TMCS | GC-MS | Increase volatility and thermal stability. tandfonline.com |

| Enolization-Silylation | Keto | MSTFA/NH4I/DTT | GC-MS | Derivatize keto groups via enol form to increase volatility and sensitivity. mdpi.com |

| Oximation | Keto | O-[ (3-pyridyl)methyl]hydroxylamine | LC-MS | Improve ionization efficiency for enhanced sensitivity. google.com |

| Solid-Phase Analytical Derivatization (SPAD) | Hydroxyl, Keto | Various (e.g., silylating agents) | GC-MS | Combine clean-up, preconcentration, and derivatization in a single step. mdpi.comnih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of 17alpha Trenbolone D3 and Its Metabolites

Role of 17Alpha-Trenbolone-d3 as an Internal Standard and Isotopic Surrogate for Steroid Quantification

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based methods. sigmaaldrich.com this compound, a deuterated analog of 17alpha-trenbolone (B164653), serves as an ideal internal standard for the quantification of trenbolone (B1683226) and its metabolites. washington.edugcms.cz

Principles of Isotope Dilution Mass Spectrometry in Steroidomics

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds in a sample. iaea.orgd-nb.info The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample before any processing steps. d-nb.infonih.gov In the context of steroid analysis, a known quantity of a deuterated steroid, such as this compound, is added to the sample matrix (e.g., urine, tissue, or water). gcms.czresearchgate.net

The isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, purification, and derivatization processes. sigmaaldrich.com Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard. usgs.gov Mass spectrometry is then used to measure the ratio of the native analyte to the isotopically labeled internal standard. d-nb.infonih.gov Since the amount of the added internal standard is known, the concentration of the native analyte in the original sample can be accurately calculated from this ratio. nih.gov This approach effectively corrects for variations in sample recovery and matrix effects, which are common challenges in the analysis of complex biological and environmental samples. washington.edunih.gov

Application in Calibration and Method Performance Enhancement

The use of this compound as an internal standard significantly enhances the performance and reliability of analytical methods for steroid quantification. washington.eduresearchgate.net In a typical analytical run, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the target analyte and a constant concentration of the internal standard. fda.gov.tw The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate the calibration curve. fda.gov.tw This curve is then used to determine the concentration of the analyte in unknown samples based on their measured analyte-to-internal-standard ratio.

The inclusion of an isotopic surrogate like this compound improves the precision and accuracy of the measurement by compensating for instrumental drift and variations in ionization efficiency in the mass spectrometer. sigmaaldrich.com For instance, in the analysis of trenbolone metabolites in environmental matrices, the use of d3-17β-trenbolone as an isotopic surrogate resulted in reproducible method performance with analyte recoveries generally ranging from 80% to 120% and low standard deviations. washington.edu Similarly, in the analysis of animal tissues, fortifying samples with deuterated trenbolone as an internal standard allowed for accurate quantification at sub-ppb levels. gcms.cz

Comprehensive Sample Preparation and Extraction Techniques from Complex Matrices

The accurate analysis of 17alpha-trenbolone and its metabolites from complex matrices such as urine, tissue, and environmental samples necessitates extensive sample preparation to remove interfering substances and concentrate the analytes of interest. researchgate.netnih.govnih.gov

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. mdpi.com It relies on the partitioning of compounds between a solid sorbent and a liquid mobile phase. mdpi.com For the extraction of trenbolone and its metabolites, C18 SPE cartridges are commonly employed. washington.edufrontiersin.org

A typical SPE protocol for trenbolone analysis from water or urine samples involves the following steps:

Cartridge Conditioning: The C18 SPE cartridge is first conditioned with methanol (B129727) followed by water to activate the sorbent. washington.edufrontiersin.org

Sample Loading: The sample, often pre-filtered and spiked with the internal standard (e.g., this compound), is passed through the conditioned cartridge. washington.eduresearchgate.net The nonpolar trenbolone metabolites are retained on the C18 sorbent while more polar interfering compounds pass through.

Washing: The cartridge is washed with a weak solvent, such as a water-methanol mixture, to remove any remaining polar interferences. frontiersin.org

Elution: The retained analytes are then eluted from the cartridge using a stronger organic solvent, such as methanol or a mixture of hexane (B92381) and diethyl ether. gcms.czfrontiersin.org

In some methods, a Florisil cleanup step is incorporated after SPE to further reduce organic matter matrix interference, which is crucial for achieving low detection limits in complex environmental samples. washington.edunih.gov

Table 1: Representative Solid-Phase Extraction Protocol for Trenbolone Metabolites

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Cartridge Conditioning | Methanol, followed by Deionized Water | To activate the C18 sorbent and ensure proper retention of analytes. |

| Sample Loading | Aqueous sample (e.g., urine, water) containing analytes and internal standard | To adsorb the analytes of interest onto the solid phase. |

| Washing | Water/Methanol mixture | To remove polar interferences from the cartridge. |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is another common technique used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov For the analysis of trenbolone and its metabolites, LLE is often used following hydrolysis to extract the liberated free steroids. nih.govfrontiersin.org

A common LLE procedure involves:

pH Adjustment: The pH of the aqueous sample (e.g., hydrolyzed urine) is adjusted to optimize the partitioning of the analytes into the organic phase. For example, a phosphate (B84403) buffer at pH 7 is often used. nih.govfrontiersin.org

Solvent Extraction: An immiscible organic solvent, such as tert-butyl methyl ether (TBME) or a mixture of hexane and diethyl ether, is added to the aqueous sample. gcms.cznih.gov The mixture is then vigorously shaken to facilitate the transfer of the analytes from the aqueous to the organic phase. nih.gov

Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers. nih.gov

Collection: The organic layer containing the analytes of interest is collected, and the solvent is typically evaporated to concentrate the analytes before analysis. gcms.cznih.gov

LLE can be performed multiple times to maximize the recovery of the analytes. nih.gov

Hydrolysis and Deconjugation Procedures for Metabolite Analysis

In biological systems, steroids and their metabolites are often excreted as water-soluble conjugates, primarily glucuronides and sulfates, to facilitate their elimination from the body. nih.govnih.gov To analyze the total concentration of a steroid, these conjugates must first be cleaved through a process called hydrolysis or deconjugation to release the free steroid. researchgate.netresearchgate.net

Enzymatic Hydrolysis: This is a common and gentle method for deconjugating glucuronide and sulfate (B86663) conjugates. researchgate.netescholarship.org It involves incubating the sample with enzymes such as β-glucuronidase (from Helix pomatia) and sulfatase. researchgate.netrivm.nl For instance, in the analysis of trenbolone metabolites in urine, samples are often incubated with β-glucuronidase at a specific temperature and pH to hydrolyze the glucuronide conjugates. nih.govresearchgate.net

Chemical Hydrolysis: This method involves the use of strong acids or bases to cleave the conjugate bonds. escholarship.org

Acid Hydrolysis (Solvolysis): This technique, often using ethyl acetate (B1210297) in an acidic medium, can be employed for the deconjugation of sulfate conjugates. escholarship.org

Alkaline Hydrolysis: This method is used to cleave certain types of conjugates, such as potential cysteine conjugates, by incubating the sample with a strong base like potassium hydroxide (B78521) at an elevated temperature. nih.gov

Following hydrolysis, the liberated free steroids are then extracted using techniques like SPE or LLE as described above. nih.govfrontiersin.org A comprehensive analytical approach may involve a sequential extraction and hydrolysis strategy to separately analyze unconjugated, glucuronidated, sulfated, and other conjugated metabolites. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 17alpha-Trenbolone |

| This compound |

| 17β-trenbolone |

| d3-17β-trenbolone |

| Trendione (B1210584) |

| Melengestrol |

| Testosterone |

| Androstanone |

| Progesterone |

| Androstenedione |

| 11-oxoprogesterone |

| 11 beta-hydroxyprogesterone |

| Cortisol |

| Estradiol-17β |

| Fluoxymesterone |

| Oxandrolone |

| Nandrolone |

| Epitestosterone |

| Etiocholanolone |

| Androsterone |

| Pregnanediol |

| 11-ketoetiocholanolone |

| 5α-androstanediol |

| 5β-androstanediol |

| DHEA |

| ACP-105 |

| Methylboldenone |

| Methyltestosterone |

| Norethandrolone |

| Zeranol |

| Taleranol |

| Nortestosterone |

| Bisphenol A |

| Cholesterol |

| 3-beta-coprostanol |

| Dexamethasone |

| Estrone |

| Estradiol |

| Estriol |

Matrix-Specific Considerations (e.g., animal tissues, environmental waters, soils)

The accurate analysis of this compound is highly dependent on the sample matrix, each presenting unique challenges that require tailored extraction and clean-up procedures.

Animal Tissues: Analyzing trenbolone in animal tissues, such as muscle and liver, is crucial for monitoring its use in livestock. gcms.czjfda-online.com A common procedure involves freeze-drying the tissue, grinding it into a powder, and then fortifying it with a deuterated internal standard like 17β-trenbolone-d3 for accurate quantification. gcms.cz Extraction often employs solvents like acetonitrile (B52724), followed by defatting with n-hexane. jfda-online.com To release conjugated metabolites, an enzymatic hydrolysis step, often using β-glucuronidase/arylsulfatase, is necessary before extraction. vgnki.ruresearchgate.net Solid-phase extraction (SPE) with cartridges like C18 or silica (B1680970) is a frequently used clean-up step to remove interfering substances before instrumental analysis. jfda-online.comvgnki.ru An efficient GC-MS/MS method has been developed for screening and confirming trenbolone in animal tissue at levels as low as 0.1 ng/g. gcms.cz

Environmental Waters: In environmental waters, trenbolone metabolites can be present at very low concentrations (ng/L), necessitating a pre-concentration step. nih.gov Solid-phase extraction is widely used for this purpose. nih.govresearchgate.net Isotope dilution with deuterated standards is vital for achieving reliable quantification, with method detection limits reported in the range of 0.5-1 ng/L for trenbolone metabolites. nih.govwashington.eduresearchgate.net For storm water runoff samples from confined animal feeding operations (CAFOs), 17β-trenbolone and trendione have been detected at concentrations of 31 and 52 ng/L, respectively. nih.gov

Soils: The analysis of trenbolone in soils and sediments is important for understanding its environmental fate. nih.govnih.govunr.edu Extraction can be performed using sonication with methanol or pressurized liquid extraction. researchgate.netnih.gov These extracts are often complex and require significant cleanup. nih.gov Florisil cleanup has been noted as a vital step for reducing organic matter matrix effects in complex environmental samples. nih.govresearchgate.netresearchgate.net In surface soils from CAFOs, 17alpha-trenbolone has been detected at concentrations between 4 and 6 ng/g dry weight. nih.govwashington.edu

Chromatographic Separation Techniques for Isomer Resolution

The structural similarity between trenbolone isomers, particularly 17alpha-trenbolone and 17beta-trenbolone, demands high-resolution chromatographic techniques for their effective separation and individual quantification. Both gas chromatography (GC) and liquid chromatography (LC) are extensively used for this purpose. researchgate.netacs.org

Gas Chromatography (GC) Principles and Column Chemistry for Trenbolone Analysis

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, for steroids like trenbolone, derivatization is a critical prerequisite for successful GC analysis. nih.govwada-ama.org This process converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), sometimes with an iodine catalyst. nih.govwashington.eduresearchgate.net

The choice of GC column is crucial for separating the derivatized isomers. Non-polar or semi-polar columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), are frequently employed. researchgate.net A study utilizing a DB-17 MS column (30 m × 0.25 mm, 0.25 μm film thickness) successfully achieved chromatographic separation of trenbolone metabolites. frontiersin.org The temperature programming of the GC oven is optimized to ensure baseline resolution of the isomers. frontiersin.org

Liquid Chromatography (LC) Techniques and Stationary Phases for Steroid Separation

Liquid chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a widely adopted technique for steroid analysis, often preferred over GC due to simpler sample preparation and avoidance of derivatization-related issues. washington.edunih.govwada-ama.org

The most common stationary phase for steroid separation is C18 (octadecylsilane), which provides excellent hydrophobic selectivity. jfda-online.comnih.gov For instance, a Phenomenex Gemini-NX C18 column (150 mm × 2.0 mm, 3 μm particle size) has been successfully used. nih.gov The mobile phase typically consists of a gradient mixture of an organic solvent (like acetonitrile or methanol) and water, sometimes with additives like formic acid to improve ionization efficiency for mass spectrometry detection. vgnki.runih.gov One method reported optimal resolution using a mobile phase of acetonitrile/methanol/water (50/10/40, v/v). jfda-online.com

Isomeric Resolution of 17Alpha- and 17Beta-Trenbolone

Achieving baseline separation of the 17alpha- and 17beta-trenbolone epimers is a key objective in analytical methods. Both GC and LC techniques have proven capable of this separation.

In GC-MS/MS analysis, after derivatization, the two isomers can be chromatographically resolved, allowing for their individual quantification based on specific mass transitions. gcms.cz A chromatographic resolution greater than 1 has been reported between the derivatized 17alpha- and 17beta-trenbolone peaks. gcms.cz Similarly, HPLC methods using C18 columns effectively separate the underivatized isomers, which can then be detected by UV or mass spectrometry. jfda-online.com The ability to resolve these isomers is critical because their biological potencies differ significantly. gcms.cz

Mass Spectrometry (MS) Detection and Fragmentation Analysis

Mass spectrometry is the definitive detection technique for trenbolone analysis, providing high sensitivity and structural information for unambiguous identification. wada-ama.org When coupled with a chromatographic system (GC-MS or LC-MS), it offers a powerful tool for quantifying trace levels of this compound and its metabolites. washington.edunih.gov Tandem mass spectrometry (MS/MS) is particularly valuable, as it enhances selectivity by monitoring specific fragmentation pathways (precursor-to-product ion transitions). gcms.cznih.gov

The fragmentation of TMS-derivatized steroids in GC-MS using electron ionization (EI) involves characteristic losses, such as the cleavage of methyl radicals from TMS groups or the steroid nucleus, and the loss of trimethylsilanol (B90980) (TMSOH). nih.govresearchgate.net High-resolution mass spectrometry can provide exact mass measurements, further aiding in the identification of unknown metabolites. nih.govfrontiersin.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Applications

GC-MS/MS is a gold-standard technique for the highly sensitive and selective detection of trenbolone metabolites in complex matrices like animal tissue, water, and soil. nih.govgcms.czunr.edu The use of isotope dilution with standards like 17β-trenbolone-d3 significantly improves the accuracy and precision of quantification. nih.govwashington.eduresearchgate.net

In a typical GC-MS/MS method, the mass spectrometer operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (often the molecular ion of the derivatized analyte) in the first mass analyzer, inducing fragmentation in a collision cell, and then monitoring for specific product ions in the second mass analyzer. gcms.cz This process drastically reduces chemical noise and matrix interference. For the TMS-derivatized trenbolone isomers, a common quantifier transition of m/z 380.3 > 323.3 can be used, along with specific qualifier transitions for each isomer to ensure confident identification. gcms.cz For the deuterated internal standard (17β-trenbolone-d3), a distinct transition, such as m/z 445.3 > 311.3, is monitored. gcms.cz These methods can achieve method detection limits in the sub-ng/g or ng/L range, making them suitable for regulatory control and environmental monitoring. nih.govgcms.cz

Interactive Data Tables

Table 1: Example GC-MS/MS Parameters for Trenbolone Analysis

This table presents typical mass spectrometry parameters for the analysis of trimethylsilyl (TMS) derivatized trenbolone isomers and a deuterated internal standard.

| Compound | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| 17α-Trenbolone | TMS | 380.3 | 323.3 | Specific to isomer |

| 17β-Trenbolone | TMS | 380.3 | 323.3 | Specific to isomer |

| 17β-Trenbolone-d3 | TMS | 445.3 | 311.3 | - |

| Data sourced from a study on trenbolone analysis in animal tissue. gcms.cz |

Table 2: List of Compounds

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of 17alpha-trenbolone and its metabolites due to its high selectivity and sensitivity. researchgate.net This method is widely applied for determining the presence of these compounds in various complex matrices, including environmental and biological samples.

Researchers have developed and validated LC-MS/MS methods for the simultaneous determination of major trenbolone acetate (TbA) metabolites, including 17alpha-trenbolone, 17beta-trenbolone, and trendione. For instance, a method for analyzing these metabolites in airborne particulate matter involved pressurized liquid extraction, solid-phase extraction (SPE) cleanup, and analysis by LC-MS/MS. nih.gov The analytes were separated on a C18 column with a methanol-water gradient and detected using positive electrospray ionization, monitoring at least two product ions for each precursor ion to ensure unambiguous confirmation. nih.gov

In the context of food safety, LC-MS/MS methods have been established for detecting trenbolone residues in bovine tissues and fluids. A rapid method for bovine liver analysis uses a simple one-step solid-phase extraction for sample cleanup before LC-MS/MS analysis. vgnki.ru Similarly, methods for bovine urine and muscle have been developed, often involving enzymatic hydrolysis to deconjugate metabolites, followed by extraction and LC-MS/MS detection. nih.govresearchgate.net These procedures are validated to meet regulatory standards, ensuring the monitoring of anabolic steroid misuse in livestock. nih.gov The use of an isotopically labeled internal standard, such as 17beta-trenbolone-d3, is a common practice to ensure accurate quantification. gcms.czresearchgate.net

The versatility of LC-MS/MS allows for its application in diverse research areas, from environmental monitoring of endocrine-disrupting compounds to anti-doping control in sports. nih.govnih.gov Its ability to provide structural information through fragmentation patterns, combined with the separation power of liquid chromatography, makes it an indispensable tool for steroid analysis.

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Transformation Product Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying novel metabolites and transformation products of 17alpha-trenbolone. Its high mass accuracy enables the determination of elemental compositions, providing a higher degree of confidence in the identification of unknown compounds compared to standard tandem mass spectrometry.

A significant study on trenbolone metabolism utilized HRMS to analyze urine samples from a volunteer administered a single dose of 5-fold deuterated trenbolone. nih.gov This approach, combining liquid chromatography with high-accuracy/high-resolution mass spectrometry (LC-HRMS), led to the identification of twenty deuterium-labeled metabolites. nih.govfrontiersin.org These included glucuronic acid and sulfo-conjugates, as well as potential cysteine-conjugates. The main metabolites were identified as trenbolone-diol and potential trenbolone-diketone derivatives. nih.gov

In environmental research, HRMS has been used to characterize the biotransformation products of trenbolone acetate metabolites in aqueous systems. researchgate.net This research indicated that major structural elements of the steroid responsible for its biological activity are likely retained during biotransformation. researchgate.net The use of HRMS helps in elucidating transformation pathways, which is crucial for understanding the environmental fate and potential risks of these contaminants. researchgate.net The combination of HRMS with techniques like hydrogen isotope ratio mass spectrometry can further enhance the comprehensive characterization of metabolic products. frontiersin.org

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization) in Steroid Analysis

The choice of ionization technique is critical in steroid analysis by mass spectrometry, with Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) being the most commonly employed methods for LC-MS.

Electrospray Ionization (ESI) is frequently used for the analysis of trenbolone and its metabolites due to its high sensitivity for a broad range of compounds. researchgate.netvgnki.ru In a study comparing ionization techniques for the analysis of trenbolone in bovine liver, ESI provided higher signal sensitivity for all analytes compared to APCI. vgnki.ru ESI has been successfully used in methods for detecting trenbolone metabolites in airborne particulate matter and for the analysis of various anabolic steroids in both positive and negative ionization modes. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is another valuable technique, particularly noted for its ability to reduce matrix effects in certain applications. Studies have shown lower signal suppression with APCI compared to ESI, making it a preferable choice for complex matrices. researchgate.net An LC-APCI-MS/MS method was developed for the determination of four anabolic steroids, including trenbolone, in bovine muscle. researchgate.net The selection between ESI and APCI often depends on the specific analytes, the matrix, and the desired sensitivity and robustness of the method.

Research Quality Assurance and Method Validation in Laboratory Settings

Rigorous quality assurance and method validation are paramount in laboratory settings to ensure that analytical results for this compound and its metabolites are reliable, reproducible, and fit for purpose. Validation procedures are typically performed in accordance with international guidelines, such as those from the European Commission Decision 2002/657/EC. nih.govresearchgate.netfda.gov.tw

Evaluation of Method Detection and Quantification Limits

The Method Detection Limit (MDL) and Limit of Quantification (LOQ) are key performance characteristics that define the sensitivity of an analytical method.

For the analysis of trenbolone acetate metabolites (17alpha-trenbolone, 17beta-trenbolone, and trendione) in airborne particulate matter using LC-MS/MS, the MDL was reported to be between 3.27 and 4.87 ng/g of particulate matter. nih.gov Another study using gas chromatography-tandem mass spectrometry (GC-MS/MS) for trenbolone metabolites in environmental waters and soils reported method detection levels of 0.5–1 ng/L. washington.edunih.gov

In the context of food analysis, a GC-MS/MS method for trenbolone in animal tissue established limits of quantification at 0.1 ng/g. gcms.cz For bovine urine, GC-MS and GC-MS/MS methods showed decision limit (CCα) values for 17α-trenbolone ranging from 0.15 to 0.36 μg L⁻¹. researchgate.net An HPLC-MS/MS method for 17α-methyltestosterone in bovine serum, a compound structurally related to trenbolone, reported a decision limit of 0.05 ng/mL and a detection capability of 0.09 ng/mL. fda.gov.tw

| Analyte(s) | Matrix | Method | Detection/Quantification Limit | Citation |

| 17α-trenbolone, 17β-trenbolone, trendione | Airborne Particulate Matter | LC-MS/MS | MDL: 3.27-4.87 ng/g | nih.gov |

| Trenbolone metabolites | Environmental Waters | GC-MS/MS | MDL: 0.5-1 ng/L | washington.edunih.gov |

| 17α-trenbolone, 17β-trenbolone | Animal Tissue | GC-MS/MS | LOQ: 0.1 ng/g | gcms.cz |

| 17α-trenbolone | Bovine Urine | GC-MS/MS | CCα: 0.15-0.25 μg L⁻¹ | researchgate.net |

| 17α-methyltestosterone | Bovine Serum | HPLC-MS/MS | Decision Limit: 0.05 ng/mL | fda.gov.tw |

Assessment of Analytical Recovery and Precision

Analytical recovery and precision are crucial for assessing the accuracy and reproducibility of a method. Recovery evaluates the efficiency of the extraction process, while precision measures the closeness of repeated measurements.

A method for analyzing trenbolone acetate metabolites in airborne particulate matter demonstrated method accuracy, determined by analyte recoveries, ranging from 68% to 117%. nih.gov The precision, expressed as relative standard deviation (RSD), was below 15% at various spiked levels. nih.gov For the analysis of trenbolone metabolites in environmental matrices, method recoveries in spiked water samples generally ranged from 80% to 120%, with a low standard deviation (generally <10%) for replicate analyses. washington.edunih.gov

In a study on bovine urine, method recoveries for 17α- and 17β-trenbolone ranged from 86% to 111%, with a standard deviation lower than 25%. researchgate.net For the analysis of various steroids in bovine muscle, an acceptable recovery ranging from 81.6% to 110.0% was achieved, with an intermediate precision (CV%) lower than 15%. nih.gov An HPLC-MS/MS method for 17α-methyltestosterone in bovine serum showed a repeatability CV of 7.04%, a within-laboratory reproducibility CV of 11.00%, and an accuracy of 87.00%. fda.gov.tw

| Matrix | Recovery | Precision (RSD/CV) | Citation |

| Airborne Particulate Matter | 68% - 117% | < 15% | nih.gov |

| Environmental Waters | 80% - 120% | < 10% | washington.edunih.gov |

| Bovine Urine | 86% - 111% | < 25% | researchgate.net |

| Bovine Muscle | 81.6% - 110.0% | < 15% | nih.gov |

| Bovine Serum | 87.00% (Accuracy) | Repeatability: 7.04%, Reproducibility: 11.00% | fda.gov.tw |

Strategies for Mitigation of Matrix Effects

Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can significantly impact the accuracy of LC-MS/MS analysis. Several strategies are employed to mitigate these effects.

One of the most effective strategies is the use of isotope dilution , where a stable isotope-labeled internal standard, such as 17β-trenbolone-d3, is added to the sample at the beginning of the analytical procedure. washington.edunih.gov This standard experiences similar matrix effects and extraction losses as the target analyte, allowing for accurate correction and quantification.

Thorough sample cleanup is another critical step. This often involves solid-phase extraction (SPE) to remove interfering substances from the matrix before instrumental analysis. nih.govnih.gov For instance, the use of Florisil cleanup was found to be vital for reducing organic matter matrix effects in the analysis of trenbolone metabolites in complex environmental samples. washington.edunih.gov The optimization of sample preparation procedures, including the choice of extraction solvents and SPE cartridges, is essential to obtain maximum recovery and minimize signal suppression or enhancement. nih.gov

Environmental Fate and Biotransformation Research of 17alpha Trenbolone and Its Metabolites

Degradation Kinetics and Persistence in Environmental Compartments

The persistence of 17alpha-trenbolone (B164653) in the environment is governed by its degradation kinetics, which vary significantly depending on the environmental matrix and prevailing conditions. researchgate.netnih.gov

Under aerobic conditions, 17alpha-trenbolone generally degrades relatively quickly in soil and water-sediment systems. acs.orgwashington.edu In agricultural soils, half-lives can range from a few hours to approximately 0.5 days at applied concentrations of up to 1 mg/kg. acs.org The primary degradation pathway is the transformation to trendione (B1210584). acs.orgnih.govacs.org Studies in aerobic water-sediment systems have shown disappearance time (DT50) values for the total system (water and sediment) to be around 34.7 days and 53.3 days for the total residues, which include 17alpha-trenbolone, 17beta-trenbolone, and trendione. nih.gov

In aqueous systems, trenbolone (B1683226) acetate (B1210297) metabolites are generally more persistent than in soils. researchgate.net Under aerobic conditions at 20°C, the observed half-life for 17alpha-trenbolone is approximately 2.2 days. researchgate.net In contrast, anaerobic conditions significantly slow down the degradation process. For instance, one study reported an anaerobic half-life of 267 days in liquid manure, highlighting the compound's increased persistence in oxygen-depleted environments. researchgate.net

It's also important to note that the degradation can be stereoselective, with the 17beta-isomer of trenbolone often degrading more rapidly than the 17alpha-isomer in certain sediments. nih.govacs.org However, in some agricultural soils, both isomers have been observed to degrade at similar rates. researchgate.net

Interactive Data Table: Degradation Half-Lives of Trenbolone Metabolites

| Compound | System | Conditions | Half-life (t½) | Reference |

| 17alpha-Trenbolone | Agricultural Soil | Aerobic, ≤1 mg/kg | Hours to 0.5 days | acs.org |

| 17alpha-Trenbolone | Agricultural Soil | Aerobic | 4 - 50 hours | researchgate.netresearchgate.net |

| 17alpha-Trenbolone | Aqueous Microcosm | Aerobic, 20°C | 2.2 days | researchgate.net |

| 17alpha-Trenbolone | Aqueous Microcosm | Aerobic, 5°C | 8.5 days | researchgate.net |

| 17alpha-Trenbolone | Water-Sediment System | Aerobic | DT50: 34.7 - 53.3 days (total system) | nih.gov |

| 17alpha-Trenbolone | Liquid Manure | Anaerobic | 267 days | researchgate.net |

| 17beta-Trenbolone | Agricultural Soil | Aerobic | 5 - 15 hours | researchgate.net |

| Trendione | Agricultural Soil | Aerobic | 1 - 4 days | acs.orgresearchgate.net |

| Trendione | Agricultural Soil | Aerobic, 5°C | ~10 days | nih.gov |

Environmental factors play a crucial role in the degradation rates of 17alpha-trenbolone.

Temperature: Lower temperatures significantly decrease the rate of microbial degradation. nih.govpurdue.edu In soil, half-lives for trenbolone isomers at 5°C, even with favorable moisture, were found to be 2-3 days, while trendione's half-life approached 10 days. nih.gov In aqueous systems, colder conditions can increase the half-life of 17alpha-trenbolone to 8.5 days. researchgate.net Conversely, warmer temperatures generally accelerate degradation, although excessively high temperatures (35°C) combined with very low water availability can surprisingly reduce degradation rates. nih.govresearchgate.net

pH: The pH of the surrounding medium can influence both biotic and abiotic degradation pathways. For instance, the photohydration of 17alpha-trenbolone and the subsequent reversion of its photoproducts back to the parent compound are pH-dependent. nih.gov Acidic conditions (pH 2) can lead to near-instantaneous and almost complete regeneration of 17alpha-trenbolone from its photoproducts. nih.gov While direct photolysis rates of trenbolone metabolites are largely insensitive to pH, the stability and transformation of the resulting photoproducts can be affected by it. acs.orgwashington.edu

Moisture: In soil environments, water availability is a key factor. Decreasing water availability (more negative soil matric potential) leads to a decrease in degradation rates. nih.govresearchgate.net

Identification and Characterization of Environmental Transformation Products

The transformation of 17alpha-trenbolone in the environment leads to a variety of products through both biological and photochemical processes. oup.comnih.govacs.org

The primary biologically mediated transformation of 17alpha-trenbolone involves its oxidation to trendione. acs.orgwashington.edunih.gov This conversion is a dominant process in both soil and aqueous environments. acs.orgresearchgate.net In addition to trendione, interconversion between the 17alpha and 17beta isomers of trenbolone occurs, often through trendione as an intermediate. researchgate.netacs.orgwashington.edu While the conversion of 17alpha-trenbolone to trendione is significant, the subsequent formation of 17beta-trenbolone from trendione is generally observed in smaller amounts. acs.orgwashington.edu For example, in aerobic soil incubations, only a small amount (≤ 1.5%) of trendione was observed to convert back to 17beta-trenbolone. acs.org

17alpha-trenbolone readily undergoes direct photolysis in sunlight, with half-lives typically ranging from 0.25 to 1 hour. acs.org This process leads to the formation of various photoproducts.

The primary photochemical transformation is photohydration, where a water molecule is added to the steroid structure. acs.orgresearchgate.net This results in the formation of hydroxylated products, such as 5-hydroxy-17alpha-TBOH and 12-hydroxy-17alpha-TBOH. nih.govacs.org These photoproducts are often more stable than the parent compound but can undergo further reactions. acs.org

A significant finding is the reversibility of this photohydration. nih.govresearchgate.net Under dark conditions, particularly in warmer and more acidic waters, these hydroxylated photoproducts can dehydrate and revert to the parent 17alpha-trenbolone. nih.gov This reversible process can lead to a diurnal cycling of trenbolone concentrations in surface waters. nih.gov

Furthermore, in the presence of nucleophiles (like those found in dissolved organic matter), 17alpha-trenbolone can undergo photochemically induced nucleophilic addition, forming adducts that can limit the formation of photohydrates. acs.orgresearchgate.net These reactions can produce more polar products, potentially affecting the transport and detection of trenbolone metabolites in the environment. researchgate.net

Interactive Data Table: Major Transformation Products of 17alpha-Trenbolone

| Parent Compound | Transformation Pathway | Major Products | Environment | Reference |

| 17alpha-Trenbolone | Biotransformation (Aerobic) | Trendione | Soil, Water-Sediment | acs.orgwashington.edunih.gov |

| 17alpha-Trenbolone | Photolysis (Direct) | 5-hydroxy-17alpha-TBOH, 12-hydroxy-17alpha-TBOH | Aqueous | nih.govacs.org |

| Trendione | Biotransformation (Aerobic) | 17beta-Trenbolone (minor) | Soil | acs.org |

| 17alpha-Trenbolone Photohydrates | Dehydration (Dark) | 17alpha-Trenbolone | Aqueous | nih.gov |

Interconversion Dynamics Between Trenbolone Isomers and Metabolites in the Environment

The environmental dynamics of trenbolone are characterized by the continuous interconversion between its isomers (17alpha- and 17beta-trenbolone) and its primary metabolite, trendione. researchgate.netoup.comwashington.edu This interplay is largely mediated by microbial activity. acs.orgwashington.edu

In aerobic environments, both 17alpha- and 17beta-trenbolone are readily transformed into trendione. acs.orgnih.gov Subsequently, trendione can be reduced back to either of the trenbolone isomers, although the conversion to 17beta-trenbolone is often favored. washington.edu Studies have shown that a small percentage of 17alpha-trenbolone can convert back to 17beta-trenbolone, likely with trendione as an intermediate. researchgate.netacs.org

These interconversions are significant because the different isomers and metabolites exhibit varying levels of biological activity and persistence. For example, 17beta-trenbolone is generally considered more biologically potent than 17alpha-trenbolone. nih.gov Therefore, the transformation of the less potent 17alpha-trenbolone into the more potent 17beta-trenbolone, even in small amounts, can have important ecological implications.

The persistence of trendione is also a key factor in these dynamics. Trendione generally persists longer in the environment than the trenbolone isomers, with half-lives of 1 to 4 days in soil under optimal conditions. acs.orgresearchgate.net Its persistence allows it to act as a reservoir that can be converted back to the more biologically active trenbolone isomers over time. nih.gov

Sorption and Transport Mechanisms of Trenbolone Metabolites in Agro-Ecosystems

The environmental mobility and persistence of trenbolone acetate (TBA) metabolites, such as 17alpha-trenbolone, are significantly governed by their interaction with soil and sediment particles. Sorption, the process of adhering to these particles, is a critical determinant for both the biotransformation rates and the transport potential of these compounds in groundwater or surface runoff. washington.edu

Research Findings on Sorption

Multiple studies have investigated the sorption behavior of the primary TBA metabolites—17alpha-trenbolone, 17beta-trenbolone, and trendione—in various agricultural soils. nih.govoup.comnih.gov Research consistently shows that sorption is proportional to the soil's organic carbon (OC) content, indicating that hydrophobic partitioning is a dominant mechanism controlling the fate of these compounds. nih.govacs.orgpurdue.edu In five different agricultural soils, trendione was found to be the most strongly sorbed, followed by 17beta-trenbolone, and then 17alpha-trenbolone. nih.govacs.org Specifically, 17beta-trenbolone consistently sorbed approximately twice as much as its isomer, 17alpha-trenbolone, demonstrating the stereoselective nature of the interaction with soil. nih.govacs.org

While soil organic carbon is the principal factor, other soil properties such as clay and silt content have also been shown to contribute to the sorption of trendione. oup.com The sorption and desorption processes for 17alpha-trenbolone and trendione are well-described by the Freundlich sorption model. nih.gov

Beyond simple hydrophobic partitioning, differences in the octanol-water partition coefficients (Kow) and the organic carbon-normalized distribution coefficients (Koc) for the 17alpha and 17beta isomers suggest that hydrogen bonding also contributes to the stereoselective sorption observed in soils. nih.govacs.org Desorption studies have revealed that the sorption of 17alpha-trenbolone and trendione is not completely reversible, a phenomenon known as hysteresis. nih.gov This indicates that once bound, these metabolites are not easily released from soil particles, which can reduce their availability for runoff and transport. nih.gov

The following tables summarize key sorption and desorption data from batch equilibrium studies.

Table 1: Sorption Coefficients for Trenbolone Metabolites in Agricultural Soils This interactive table provides sorption data, including organic carbon-normalized coefficients (Koc), soil-water distribution coefficients (Kd), and Freundlich exponents (1/n).

| Compound | Parameter | Value | Source |

|---|---|---|---|

| 17alpha-Trenbolone | Log Koc (L/kg OC) | 2.77 ± 0.12 | nih.govacs.orgpurdue.edu |

| 17alpha-Trenbolone | Average Koc (mL/g) | 460 | oup.comnih.gov |

| 17alpha-Trenbolone | Mean Kd (mL/g) | 9.04 | nih.gov |

| 17alpha-Trenbolone | Mean Freundlich Exponent (1/n) | 0.88 | nih.gov |

| 17beta-Trenbolone | Log Koc (L/kg OC) | 3.08 ± 0.1 | nih.govacs.orgpurdue.edu |

| Trendione | Log Koc (L/kg OC) | 3.38 ± 0.19 | nih.govacs.orgpurdue.edu |

| Trendione | Average Koc (mL/g) | 1804 | oup.comnih.gov |

| Trendione | Mean Kd (mL/g) | 32.2 | nih.gov |

| Trendione | Mean Freundlich Exponent (1/n) | 0.98 | nih.gov |

Table 2: Desorption Data for Trenbolone Metabolites This table details the mean desorption coefficients (Kd-des) and highlights the observation of hysteresis, indicating partially irreversible sorption.

| Compound | Parameter | Value | Source |

|---|---|---|---|

| 17alpha-Trenbolone | Mean Desorption Coefficient (Kd-des) (mL/g) | 22.1 | nih.gov |

| Trendione | Mean Desorption Coefficient (Kd-des) (mL/g) | 43.8 | nih.gov |

| 17alpha-Trenbolone & Trendione | Hysteresis | Observed; sorption is not fully reversible | nih.gov |

Transport in Agro-Ecosystems

The degree of sorption directly impacts the transport potential of trenbolone metabolites. washington.edu Compounds with higher sorption coefficients are less mobile. However, despite significant sorption, studies have documented the transport of these metabolites from agricultural lands to surrounding environments. rsc.orgacs.orgwashington.edu

Field and plot-scale experiments have detected 17alpha-trenbolone in both surface runoff and subsurface leachate following the application of manure from implanted cattle. rsc.orguw.edu For instance, in one study, leachate containing 17alpha-trenbolone at concentrations ranging from 11–150 ng L⁻¹ was applied to vegetative filter strips (VFSs), which attenuated the concentrations by 70–90%. rsc.org Another study observed initial irrigation runoff concentrations of 17alpha-trenbolone at 11 ng/L, which quickly decreased, suggesting that transport is subject to mass transfer limitations. acs.orgwashington.edu

The transport potential is not limited to the parent metabolites. Research has shown that phototransformation products of trenbolone exhibit reduced sorption affinity and are therefore more mobile than the parent compounds. rsc.orgresearchgate.net This finding suggests that traditional runoff management practices may be less effective for these transformation products. researchgate.netbohrium.com

The following table presents data related to the transport potential of trenbolone metabolites.

Table 3: Transport Potential of Trenbolone Metabolites and Photoproducts This interactive table summarizes retardation factors (Rsol) and observed environmental concentrations, which are key indicators of mobility in soil and water.

| Compound Group | Parameter | Value | Finding | Source |

|---|---|---|---|---|

| Parent Steroids (Trenbolone) | Retardation Factor (Rsol) | 2.7–5.1 | Indicates slower movement relative to water flow due to sorption. | rsc.orgresearchgate.net |

| Photoproducts | Retardation Factor (Rsol) | 0.84–1.7 | Indicates significantly faster transport potential compared to parent compounds. | rsc.orgresearchgate.net |

| 17alpha-Trenbolone | Leachate Concentration | 11–150 ng L⁻¹ | Observed in leachate applied to vegetative filter strips. | rsc.org |

| 17alpha-Trenbolone | Runoff Concentration | 11 ng/L (initial) | Measured in irrigation runoff, decreasing rapidly to ~0.5 ng/L. | acs.orgwashington.edu |

Role of 17alpha Trenbolone D3 As a Certified Reference Material and Research Standard

Development and Characterization of Isotope-Labeled Certified Reference Materials

The development of isotope-labeled certified reference materials (CRMs) like 17-alpha-trenbolone-d3 is a meticulous process involving synthesis, purification, and rigorous characterization. These standards are essential for the accuracy of analytical methods, especially those employing isotope dilution mass spectrometry.

Synthesis and Purification: The synthesis of 17-alpha-trenbolone-d3 involves introducing three deuterium (B1214612) atoms into the 17-alpha-trenbolone molecule. lgcstandards.comclearsynth.com This process is carefully controlled to ensure the stability of the isotopic label and the chemical integrity of the compound. Following synthesis, the compound undergoes purification using techniques such as chromatography to isolate it from any byproducts or impurities. evitachem.com

Characterization and Certification: A comprehensive characterization is performed to confirm the identity and purity of the synthesized standard. lgcstandards.com This includes determining its molecular formula and weight. lgcstandards.comlgcstandards.com Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure, while mass spectrometry (MS) verifies the isotopic purity and distribution. lgcstandards.com High-Performance Liquid Chromatography (HPLC) is often employed to assess the chemical purity. lgcstandards.comlgcstandards.com

The certification process for a CRM involves determining its property values, such as concentration and purity, with a high degree of accuracy and establishing their metrological traceability. This often includes assessing the homogeneity and stability of the material to ensure its suitability for its intended use over time. europa.eu

Table 1: Product Information for 17-alpha-Trenbolone-d3

| Property | Value | Reference |

|---|---|---|

| Analyte Name | 17alpha-Trenbolone (B164653) 16,16,17-d3 | lgcstandards.com |

| CAS Number | 2026643-10-5 | lgcstandards.comcwsabroad.com |

| Molecular Formula | C18H19D3O2 | lgcstandards.com |

| Molecular Weight | 273.38 | lgcstandards.comlgcstandards.com |

| Purity (HPLC) | >95% | lgcstandards.comlgcstandards.com |

| Isotopic Purity | >95% | lgcstandards.com |

| Storage Temperature | -20°C | lgcstandards.comlgcstandards.com |

Standardization and Quality Control in Analytical Chemistry Research

Isotope-labeled internal standards like 17-alpha-trenbolone-d3 are fundamental for the standardization and quality control of analytical methods, particularly in chromatography and mass spectrometry. sigmaaldrich.com They are crucial for achieving accurate and reliable quantification of target analytes.

Internal Standards in Quantitative Analysis: In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated standards are used as internal standards. evitachem.comsigmaaldrich.com An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample before analysis. It helps to correct for variations in sample preparation, extraction, and instrument response. washington.edudshs-koeln.de The use of stable isotope dilution methods, which require labeled internal standards, offers high sensitivity and rapid quantification. sigmaaldrich.com

Method Validation and Performance: During the validation of an analytical method, deuterated standards are used to assess key parameters such as linearity, accuracy, precision (repeatability and reproducibility), and limits of detection (LOD) and quantification (LOQ). nih.govlongdom.orgfda.gov.tw For instance, in the analysis of trenbolone (B1683226) in animal tissues, deuterated trenbolone is added as an internal standard to fortify all samples, ensuring a consistent final concentration for accurate measurement. gcms.cz The recovery of the isotopic standard is monitored to ensure it exceeds a certain threshold, indicating reliable method performance. washington.edu

Table 2: Application of Deuterated Standards in Method Validation

| Validation Parameter | Role of Deuterated Standard | Reference |

|---|---|---|

| Accuracy | Used to correct for analyte losses during sample preparation and analysis. | fda.gov.tw |

| Precision | Helps to minimize variability in results. | longdom.org |

| Linearity | Used to construct calibration curves for quantification. | dshs-koeln.de |

| Limit of Detection (LOD) | Helps in determining the lowest concentration of an analyte that can be reliably detected. | nih.gov |

| Limit of Quantification (LOQ) | Essential for establishing the lowest concentration that can be accurately quantified. | nih.gov |

Ensuring Data Quality in Routine Analysis: In routine laboratory practice, the inclusion of quality control (QC) samples spiked with known concentrations of the analyte and the deuterated internal standard is a standard procedure. gcms.cz These QC samples are analyzed alongside unknown samples to monitor the ongoing performance of the analytical method and ensure the reliability of the generated data. The use of deuterated internal standards is considered more accurate for quantifying endogenous steroids compared to other internal standards, especially when concentrations vary widely. dshs-koeln.de

Inter-laboratory Harmonization and Method Comparability Using Deuterated Standards

The use of deuterated standards like 17-alpha-trenbolone-d3 is pivotal in achieving inter-laboratory harmonization and ensuring the comparability of analytical results across different laboratories. nih.gov This is particularly important in areas such as clinical diagnostics, food safety, and environmental monitoring where data from multiple sources may need to be compared.

Harmonization through Common Reference Materials: Reference materials (RMs) and certified reference materials (CRMs) serve as a common point of reference for all participating laboratories in a study. nih.gov By using the same well-characterized RMs, laboratories can calibrate their instruments and validate their methods against a common standard, leading to more comparable results. nih.govacs.org The widespread use of such RMs has the potential to significantly improve the comparability and harmonization of results across different laboratories and over time. nih.gov

Proficiency Testing and External Quality Assessment Schemes: Proficiency testing (PT) and external quality assessment (EQAS) programs are essential for evaluating and improving the performance of analytical laboratories. hubspotusercontent10.net In these schemes, a central organizing body distributes identical samples to multiple laboratories for analysis. nih.gov The use of deuterated internal standards by participating laboratories helps to ensure that the reported results are accurate and comparable. dshs-koeln.de For example, the World Anti-Doping Agency (WADA) includes endogenous steroid profiles in its EQAS to assess laboratory performance, where deuterated internal standards are crucial for quantification. dshs-koeln.de

Facilitating Method Comparability: When different laboratories use harmonized analytical protocols, including the same deuterated internal standards, it becomes possible to directly compare the data they generate. escholarship.org This has been demonstrated in multi-laboratory studies where the use of standardized procedures and a common set of deuterated internal standards resulted in excellent inter-laboratory data comparability for lipidomics analysis. acs.org This approach allows for the generation of consensus values for analytes in reference materials and enables the reliable comparison of data from different clinical or research cohorts. acs.org The development of in vitro diagnostic (IVD) kits that include deuterated internal standards further facilitates inter-laboratory harmonization by providing a standardized analytical platform. nih.govunil.ch

Future Research Directions and Methodological Advancements Pertaining to 17alpha Trenbolone D3

Development of Novel Synthetic Routes for Complex Deuterated Steroids

The synthesis of complex deuterated steroids, including 17alpha-trenbolone-d3, is a critical area of ongoing research. These isotopically labeled compounds are invaluable as internal standards for quantitative analysis and in metabolic studies. evitachem.com

Current research focuses on developing more efficient and regioselective synthetic methods. For instance, acid-catalyzed cyclization reactions of steroid-derived benzylidenes have shown promise in creating D-annulated pentacyclic steroids, offering a pathway to novel steroid structures. nih.govresearchgate.net This approach allows for the creation of a single diastereomer, which can be crucial for specific applications. nih.govresearchgate.net The development of multicomponent reactions (MCRs) also presents a powerful strategy for synthesizing steroid-fused heterocycles, potentially leading to new classes of deuterated steroids with unique properties. beilstein-journals.org

Future efforts will likely concentrate on:

Improving Stereoselectivity: Achieving high diastereoselectivity in synthetic reactions is paramount for producing pure deuterated isomers. beilstein-journals.org

Gram-Scale Synthesis: Scaling up synthetic protocols to produce larger quantities of deuterated standards is essential for widespread use in research and analytical testing. researchgate.net

Innovative Starting Materials: Exploring diverse starting materials, such as 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), can open up new avenues for the synthesis of a wide range of deuterated steroid analogues. nih.gov

Integration of Advanced Analytical Techniques in Research

The accurate detection and quantification of this compound and its metabolites heavily rely on sophisticated analytical techniques. Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern steroid analysis. tohoku.ac.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method due to its high sensitivity and specificity. nih.govmdpi.com This technique allows for the simultaneous determination of multiple steroid metabolites in various biological and environmental matrices. nih.gov The use of deuterated internal standards like this compound is crucial for improving the robustness and accuracy of these methods. mdpi.com

Key advancements and future directions in this area include:

Enhanced Sample Preparation: Techniques like solid-phase extraction (SPE) are continuously being optimized to maximize recovery and minimize matrix effects, which can interfere with analysis. nih.gov The use of 96-well SPE plates allows for high-throughput sample processing. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS offers superior selectivity and the ability to identify unknown metabolites, which is particularly valuable in untargeted screening approaches. anu.edu.au

Novel Ionization Techniques: Direct analysis in real time (DART) coupled with HRMS is a promising technique for the rapid identification of a wide range of veterinary drug residues, including steroids. rsc.org

| Analytical Technique | Key Features & Advantages | Application in Steroid Analysis |

| LC-MS/MS | High sensitivity and specificity; suitable for complex matrices. | Simultaneous quantification of multiple steroids and their metabolites. nih.govmdpi.com |

| GC-MS/MS | Powerful for steroid analysis, though derivatization is often required. | Historically a standard method, now often complemented by LC-MS/MS. rsc.org |

| UHPLC-HRMS | Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry provides excellent separation and mass accuracy. | Detection of free steroid metabolites and their intact conjugates. anu.edu.au |

| DART-HRMS | Rapid, direct analysis with minimal sample preparation. | Screening for a broad range of drug residues. rsc.org |

Application of Omics Technologies for Comprehensive Steroid Metabolism Profiling

Omics technologies, particularly metabolomics, are revolutionizing the study of steroid metabolism. researchgate.net These approaches provide a global, unbiased view of the metabolic perturbations caused by exposure to steroids like trenbolone (B1683226). researchgate.net

Mass spectrometry-based metabolomics platforms have proven effective in identifying potential biomarkers of anabolic treatments in livestock. researchgate.net By analyzing the complete set of metabolites in a biological sample, researchers can gain insights into the physiological effects of these compounds and develop screening models to detect their illicit use. researchgate.net

Future research will likely focus on:

Multi-Omics Integration: Combining metabolomics with other omics data, such as genomics and proteomics, will provide a more holistic understanding of the biological response to steroid exposure. nih.gov

Biomarker Discovery: Continued efforts in metabolomics will lead to the discovery of novel and robust biomarkers for monitoring steroid use and its metabolic consequences. metwarebio.com

Steroid Sulfate (B86663) Metabolome: A significant area of interest is the profiling of steroid sulfate conjugates, which are important phase II metabolites. Developing methodologies for the detection and characterization of these compounds is a high priority. anu.edu.au

Computational Chemistry and In Silico Modeling in Predicting Transformation Pathways

Computational chemistry and in silico modeling are becoming indispensable tools for predicting the environmental fate and metabolic transformation of steroids. nih.govnih.gov These approaches complement experimental studies by providing mechanistic insights and predicting the formation of potential transformation products. nih.govwashington.edu

Density Functional Theory (DFT) and other quantum chemical methods can be used to rationalize the formation and stability of experimentally observed phototransformation products of trenbolone metabolites. nih.gov In silico models can also predict the sites of metabolism (SOMs) on a molecule and the likely structures of the resulting metabolites. nih.gov

Key applications and future directions include:

Predicting Reaction Products: Computational models can predict the products of reactions such as chlorination, which is relevant to water treatment processes. nih.gov

Understanding Reaction Mechanisms: Theoretical calculations can elucidate the mechanistic details of reactions like photohydration, providing a deeper understanding of the environmental transformation of trenbolone metabolites. washington.eduacs.org

Structure-Activity Relationship (SAR) Models: Ligand-based and structure-based modeling can help to understand the relationship between the chemical structure of a steroid and its metabolic fate. nih.govfrontiersin.org

Enzyme-Ligand Interactions: Molecular docking and dynamics simulations can be used to study the interactions between steroids and metabolizing enzymes, such as cytochrome P450s, to predict enantioselectivity and catalytic outcomes. rug.nl

The integration of these advanced computational tools will continue to enhance our ability to predict and understand the complex transformation pathways of this compound and other synthetic steroids. nih.govresearchgate.net

常见问题

Basic Research Questions

Q. What are the validated analytical methods for detecting 17Alpha-Trenbolone-d3 in biological matrices, and how do they ensure specificity?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization variability. Key parameters include:

- Limit of Detection (LOD) : ≤0.1 ng/mL in serum .

- Chromatographic separation : Use reversed-phase C18 columns with gradient elution to resolve isomers.

- Validation : Follow FDA guidelines for precision (CV <15%) and accuracy (80–120% recovery) .

Q. How does isotopic labeling (deuteration) of 17Alpha-Trenbolone influence its metabolic stability in vitro?

- Methodological Answer : Deuterium incorporation at the 17α position reduces metabolic degradation by cytochrome P450 enzymes via the kinetic isotope effect. Experimental design should include:

- Incubation conditions : Human liver microsomes (HLMs) at 37°C, NADPH-regenerating system.

- Quantification : Compare half-life (t₁/₂) of this compound vs. non-deuterated analogs.

- Controls : Include positive controls (e.g., testosterone) to validate enzyme activity .

Q. What are the ethical considerations when designing animal studies involving this compound?

- Methodological Answer : Adhere to the 3Rs framework (Replacement, Reduction, Refinement). Key steps:

- Justification : Demonstrate necessity via systematic literature review (e.g., lack of non-animal models for androgen receptor studies).

- Sample size : Use power analysis to minimize animal numbers (e.g., G*Power software, α=0.05, β=0.2).

- Endpoint monitoring : Implement humane endpoints (e.g., tumor size ≤10% body weight) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for androgen receptors across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., radioligand vs. fluorescence polarization). Mitigation strategies:

- Standardization : Use WHO-reference ligands (e.g., R1881) for receptor saturation binding assays.

- Data normalization : Express results as % displacement relative to controls.

- Meta-analysis : Apply random-effects models to account for inter-study heterogeneity (e.g., RevMan software) .

Q. What experimental designs are optimal for elucidating the epigenetic effects of this compound in transgenerational studies?

- Methodological Answer : Use a multi-generational rodent model with controlled exposure windows:

- F0 generation : Expose during gestation (GD8–GD15).

- F1–F3 generations : Assess DNA methylation (e.g., bisulfite sequencing) at androgen-responsive genes (e.g., Kiss1).

- Confounders : Control for maternal care variables via cross-fostering .

Q. How should researchers address batch-to-batch variability in deuterium enrichment of this compound?

- Methodological Answer : Implement quality control (QC) protocols:

- Isotopic purity : Verify via high-resolution MS (e.g., Q-TOF) with ≥98% deuterium incorporation.

- Stability testing : Store at −80°C; monitor degradation via accelerated stability studies (40°C/75% RH for 6 months).

- Inter-laboratory validation : Participate in proficiency testing programs (e.g., CERM) .

Data Analysis & Reporting Guidelines

Q. What statistical methods are appropriate for dose-response studies of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- Outlier handling : Apply Grubbs’ test (α=0.01) for single outliers or ROUT method for multiple outliers.

- Reproducibility : Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document critical reaction parameters:

| Parameter | Specification | Reference |

|---|---|---|

| Deuteration solvent | Deuterated methanol (CD₃OD) | |

| Catalyst | Pd/C (10% w/w) | |

| Reaction time | 48 h at 50°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。